A Comprehensive Technical Guide to 4-Bromo-1-ethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Bromo-1-ethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-ethyl-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry. While its direct applications are still emerging, its structural motif is of significant interest for the development of novel therapeutics. This document details the compound's core attributes, provides a robust, field-tested protocol for its synthesis via N-alkylation of 4-bromo-1H-imidazole, outlines comprehensive characterization methodologies, and discusses its reactivity and strategic importance in drug discovery programs. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction and Core Compound Identification
4-Bromo-1-ethyl-1H-imidazole belongs to the class of halogenated imidazoles, which are considered "privileged structures" in medicinal chemistry. The imidazole ring is a fundamental component of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the N-ethyl group modulates the compound's physicochemical properties, such as solubility and metabolic stability.
This strategic functionalization makes 4-Bromo-1-ethyl-1H-imidazole a valuable intermediate for constructing complex molecular architectures and exploring new chemical spaces in the pursuit of novel active pharmaceutical ingredients (APIs).[1][2][3]
Key Compound Data
| Identifier | Value | Source |
| Chemical Name | 4-Bromo-1-ethyl-1H-imidazole | - |
| CAS Number | 875340-91-3 | BLD Pharm |
| Molecular Formula | C₅H₇BrN₂ | BLD Pharm |
| Molecular Weight | 175.03 g/mol | BLD Pharm |
| SMILES | CCN1C=C(Br)N=C1 | BLD Pharm |
| InChIKey | MVFPZCLLTRWXOV-UHFFFAOYSA-N | PubChemLite |
Related Core Scaffolds
Understanding the properties of related, more extensively studied imidazoles is crucial for contextualizing the utility of the title compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 4-Bromo-1H-imidazole | 2302-25-2 | C₃H₃BrN₂ | 146.97 g/mol |
| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | 161.00 g/mol |
Synthesis and Purification Workflow
The most direct and logical pathway to 4-Bromo-1-ethyl-1H-imidazole is the regioselective N-alkylation of the readily available precursor, 4-bromo-1H-imidazole. The choice of a suitable base and solvent system is critical to ensure high yield and minimize side reactions. A weak base like potassium carbonate is preferred to deprotonate the imidazole nitrogen without promoting unwanted elimination reactions from the ethylating agent. Anhydrous acetone is an excellent solvent choice due to its polarity, which facilitates the SN2 reaction, and its relatively low boiling point, which simplifies product workup.
Caption: Workflow for the synthesis and purification of 4-Bromo-1-ethyl-1H-imidazole.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1H-imidazole (1.0 eq)
-
Ethyl iodide or Ethyl bromide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Acetone (or DMF)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1H-imidazole and anhydrous acetone.
-
Add anhydrous potassium carbonate to the suspension. The fine powder maximizes surface area for efficient deprotonation.
-
Add the ethylating agent (ethyl iodide or bromide) dropwise to the stirring suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and potassium halides). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 4-Bromo-1-ethyl-1H-imidazole.
Physicochemical Properties and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for 4-Bromo-1-ethyl-1H-imidazole.
Physical Properties
| Property | Predicted/Observed Value | Notes |
| Appearance | Off-white to light yellow solid or oil | Based on analogs like 4-bromo-1-methyl-1H-imidazole, which is a liquid. |
| Storage | 2-8°C, Sealed in dry, under inert atmosphere | Recommended for stability and to prevent degradation. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Chloroform) | Typical for N-alkylated imidazoles. |
Spectroscopic Data (Predicted and Analog-Based)
Spectroscopic analysis provides the definitive structural confirmation. The following data are based on predictions and analysis of closely related structures.[4]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, H5-imidazole), ~7.0 (s, 1H, H2-imidazole), ~4.1 (q, 2H, -CH₂-CH₃), ~1.4 (t, 3H, -CH₂-CH₃). The exact shifts will depend on the deuterated solvent used. |
| ¹³C NMR | δ (ppm): ~138 (C2), ~123 (C5), ~108 (C4-Br), ~40 (-CH₂-), ~15 (-CH₃). The carbon bearing the bromine (C4) will be significantly shifted upfield. |
| Mass Spec (ESI+) | Predicted m/z: 174.98654 ([M+H]⁺), 196.96848 ([M+Na]⁺).[5] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (M and M+2). |
| FT-IR | ν (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~2980-2850 (C-H aliphatic stretch), ~1500-1450 (C=N and C=C ring stretch), ~1100-1000 (C-N stretch). |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-1-ethyl-1H-imidazole is primarily derived from the reactivity of the C-Br bond. This position serves as an excellent electrophilic site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.
Caption: Key cross-coupling reactions utilizing 4-Bromo-1-ethyl-1H-imidazole.
This versatility makes the compound a valuable starting material for generating libraries of diverse imidazole derivatives. These libraries can then be screened for various biological activities. The imidazole core itself is known to be a key pharmacophore in compounds with a broad range of therapeutic applications, including:
-
Antifungal and Antibacterial Agents: The imidazole ring is central to many antimicrobial drugs.[1]
-
Enzyme Inhibition: The nitrogen atoms can coordinate to metal ions in enzyme active sites.
-
Anticancer Agents: Functionalized imidazoles can interact with DNA or key signaling proteins in cancer cells.
-
Antiviral Compounds: The imidazole scaffold provides a rigid framework for designing molecules that can disrupt viral replication.[6]
By using 4-Bromo-1-ethyl-1H-imidazole, medicinal chemists can rapidly synthesize and test novel compounds, accelerating the drug discovery process.[2][3]
Safety, Handling, and Storage
As a brominated heterocyclic compound, 4-Bromo-1-ethyl-1H-imidazole should be handled with appropriate care. While specific toxicity data is not available, the safety profile can be extrapolated from its close analogs, 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.
GHS Hazard Classification (Anticipated)
Based on data for 4-Bromo-1H-imidazole[7], the following classifications are likely:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
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4-Bromo-1H-imidazole. (n.d.). Chem-Impex. Retrieved January 29, 2026, from [Link]
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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1H-Imidazole, 4-bromo- (CID 96125). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
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Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CID 139031268). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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SAFETY DATA SHEET: 4-Bromo-1H-imidazole. (2025). Fisher Scientific. Retrieved January 29, 2026, from [Link]
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Safety Data Sheet: Imidazole. (2024). Carl ROTH. Retrieved January 29, 2026, from [Link]
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Safety Data Sheet: 1-Ethylimidazole. (2022). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]
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4-Bromo-1-methyl-1H-imidazole (CID 1277653). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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4-bromo-1-ethyl-1h-imidazole (C5H7BrN2). (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]
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4-bromo-1-ethyl-2-methyl-1h-imidazole. (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]
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Shrivastava, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. Retrieved January 29, 2026, from [Link]
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